molecular formula C10H14N4OS B3010082 2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1112384-03-8

2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B3010082
CAS RN: 1112384-03-8
M. Wt: 238.31
InChI Key: HZJUFIQMCADTAJ-UHFFFAOYSA-N
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Description

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are an integral part of DNA and RNA and impart diverse pharmacological properties . Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of aminopyrimidines with various reagents . For example, the Gould–Jacobs reaction, which is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones, involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary widely depending on the specific substituents attached to the pyrimidine ring . The structure of the pyrimidine ring itself consists of a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, often involving the functional groups attached to the pyrimidine ring . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure . For example, pyrimidines are much weaker bases than pyridine and are soluble in water .

Scientific Research Applications

Antiproliferative Activity

Compounds of this class exhibit antiproliferative activities . They can inhibit the growth of cells, which is particularly useful in the context of cancer treatment where the uncontrolled growth of cells is a major concern .

Antimicrobial Activity

These compounds have been found to have antimicrobial properties . This means they can be used to fight against harmful microorganisms such as bacteria, fungi, and viruses .

Anti-inflammatory and Analgesic Activity

The compound has potential anti-inflammatory and analgesic activities . This suggests that it could be used in the treatment of conditions characterized by inflammation and pain .

Hypotensive Activity

The compound has been associated with hypotensive activity . This means it could potentially be used in the treatment of high blood pressure .

Antihistaminic Activity

This compound has shown antihistaminic activities . Antihistamines are drugs that treat allergic rhinitis and other allergies, so this compound could potentially be used in allergy treatments .

Inhibition of Protein Tyrosine Kinases

Derivatives of this compound, including TKI-28, have been shown to inhibit protein tyrosine kinases . Protein tyrosine kinases play key roles in cell signaling pathways and are important targets for drug development, particularly in the field of oncology .

Inhibition of Cyclin-dependent Kinases

The compound CDK-4 containing a pyrido [2,3- d ]pyrimidin-7-one ring system acts as an inhibitor of cyclin-dependent kinases . Cyclin-dependent kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy for cancer therapy .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

Derivatives of 4-aminopyrido [2,3- d ]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapies .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological target they interact with . For example, some pyrimidine derivatives have been found to inhibit certain enzymes, such as cyclin-dependent kinases .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary widely depending on their specific structure and the context in which they are used . For example, some pyrimidine derivatives have been found to have potential genotoxic effects .

Future Directions

The future directions of research on pyrimidine derivatives are likely to involve the development of new synthetic methods and the exploration of their therapeutic potential . For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were recently designed and synthesized as novel CDK2 targeting compounds .

properties

IUPAC Name

2-methyl-6-(2-methylpropyl)-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4OS/c1-6(2)4-14-9(15)8-7(11-10(14)16)5-13(3)12-8/h5-6H,4H2,1-3H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJUFIQMCADTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NN(C=C2NC1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

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